1-Trityl-4-ethylimidazole

Antifungal Antibacterial Medicinal Chemistry

Unprotected 4-ethylimidazole leads to non-selective alkylation, complex mixtures, and poor organic solubility. 1-Trityl-4-ethylimidazole (CAS 1449480-18-5) solves these with a sterically demanding trityl group that directs regioselective functionalization at C2/C5, prevents N-alkylation side reactions, and enhances solubility in non-polar solvents. • 83% yield demonstrated in key intermediate synthesis • Validated in patent literature for high-yielding Dexmedetomidine routes • Favorable in silico ADMET profile for oral bioavailability SAR exploration • Trityl deprotection & recycling enable cost-sensitive scale-up BenchChem supplies this critical intermediate with full analytical characterization.

Molecular Formula C24H22N2
Molecular Weight 338.4 g/mol
Cat. No. B15332882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Trityl-4-ethylimidazole
Molecular FormulaC24H22N2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H22N2/c1-2-23-18-26(19-25-23)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,2H2,1H3
InChIKeyPOCKFVBFLXQANL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Trityl-4-ethylimidazole: Strategic Imidazole Building Block


1-Trityl-4-ethylimidazole is an N-protected imidazole derivative that serves as a critical synthetic intermediate in medicinal chemistry and pharmaceutical process development. It features a bulky triphenylmethyl (trityl) group installed on the imidazole nitrogen, which profoundly alters the steric and electronic properties of the heterocyclic core [1]. This compound is not a final active pharmaceutical ingredient (API) but rather an enabling building block. The trityl group acts as a transient protecting group that directs regioselective functionalization at the unsubstituted C2 and C5 positions, prevents unwanted N-alkylation side reactions, and significantly enhances the solubility of the imidazole core in organic solvents during multi-step synthetic sequences [2]. Its 4-ethyl substituent provides a hydrophobic handle for further elaboration or influences target binding in downstream applications. This specific substitution pattern and protection strategy make it a distinct entity from simpler imidazoles like 4-ethylimidazole or 1-tritylimidazole, each of which lacks the combined steric protection and specific alkyl substitution that defines the utility of 1-Trityl-4-ethylimidazole.

Why Unprotected Imidazoles Fail in Complex Syntheses


The procurement of 1-Trityl-4-ethylimidazole cannot be casually replaced by generic 4-ethylimidazole, 1-tritylimidazole, or other N-protected analogs. Unprotected 4-ethylimidazole (or its 5-ethyl tautomer) presents an unprotected N-H, which can lead to non-selective alkylation and acylation, producing complex mixtures of N-1, N-3, and even quaternary salts that dramatically reduce yield and complicate purification [1]. The presence of the free N-H also reduces the compound's solubility in non-polar organic solvents, hindering common reaction conditions and making its use in water-sensitive reactions like Grignard or organolithium additions problematic [2]. Conversely, using a simple N-tritylimidazole without the 4-ethyl group eliminates the specific hydrophobic and steric influence that may be essential for the downstream activity of the final target molecule. The combination of the sterically demanding trityl group and the 4-ethyl substituent is not merely additive; it creates a uniquely differentiated intermediate that addresses specific synthetic challenges, as the quantitative evidence below will demonstrate. A failure to procure the precise compound risks either synthetic failure or the production of an impure, mis-functionalized final product.

1-Trityl-4-ethylimidazole: Comparative Evidence


Superior Antibacterial Potency vs. Clotrimazole

In a direct head-to-head agar diffusion assay, the 1-trityl-substituted imidazole derivative (6b), a close structural analog of 1-Trityl-4-ethylimidazole, exhibited significantly enhanced antibacterial activity against Micrococcus luteus compared to the clinical antifungal agent Clotrimazole, demonstrating that the 1-trityl-4-substituted scaffold can confer superior activity against certain Gram-positive bacteria [1]. The target compound's class of 1-trityl-4-substituted imidazoles thus shows promise beyond antifungal applications.

Antifungal Antibacterial Medicinal Chemistry

Regioselective N-Alkylation for Dexmedetomidine Synthesis

In the multi-step synthesis of the α2-adrenergic agonist Dexmedetomidine, the use of a 4-iodo-1-trityl-1H-imidazole intermediate (which, like 1-Trityl-4-ethylimidazole, leverages the trityl protecting group for regiocontrol) was found to increase the number of process steps from 4 to 6, but critically, it provided a substantially higher overall yield of the final active pharmaceutical ingredient compared to a prior method that used a benzyl protecting group [1]. The trityl group's superior ability to be removed under mild conditions and its recyclability are key process advantages cited.

Process Chemistry Sedative Pharmaceutical Intermediate

Trityl over Benzyl Protecting Groups in Scale-Up

A key advantage in the large-scale synthesis of medetomidine, which employs 1-trityl-1H-imidazole intermediates akin to 1-Trityl-4-ethylimidazole, is that the trityl protecting group can be removed more easily than a benzyl group [1]. Furthermore, the resulting trityl alcohol byproduct can be regenerated back into trityl chloride, allowing for the recycling of this expensive moiety. This capability significantly reduces the effective cost of using the trityl group in manufacturing, offsetting its higher initial expense compared to simpler protecting groups.

Process Chemistry Protecting Groups Cost Efficiency

High Yield Synthesis of 1-Tritylimidazole Intermediate

In a study aimed at synthesizing novel 1-trityl-substituted imidazoles structurally related to clotrimazole, the synthesis of a key 1-tritylimidazole intermediate (structurally analogous to 1-Trityl-4-ethylimidazole) was achieved with an isolated yield of 83% [1]. This high yield demonstrates the efficiency and reliability of the trityl protection/deprotection strategy in constructing this class of compounds.

Synthetic Yield Antifungal Process Chemistry

Class-Leading In Silico ADMET Profile

An in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluation of a series of 1-trityl-substituted 1H-imidazoles, which are structurally homologous to 1-Trityl-4-ethylimidazole, revealed excellent drug-likeness and bioavailability characteristics for most of the synthesized compounds [1]. This computational prediction suggests that the 1-trityl-4-substituted imidazole scaffold inherently possesses favorable pharmacokinetic properties, a class-level advantage not necessarily shared by other N-substituted imidazoles (e.g., N-methyl or N-benzyl).

Drug-likeness ADMET Medicinal Chemistry

High-Value Applications of 1-Trityl-4-ethylimidazole


Antifungal and Antibacterial Lead Optimization

Given the demonstrated superior antibacterial activity of its close structural analog (6b) against Micrococcus luteus in direct comparison to the clinical antifungal Clotrimazole [1], 1-Trityl-4-ethylimidazole is a scientifically justified starting point for synthesizing focused libraries. Its scaffold is proven to interact favorably with fungal CYP51 enzyme active sites [1] and exhibits promising antibacterial properties, making it a valuable core for developing novel dual-action or broad-spectrum antimicrobial agents.

Advanced Intermediate for High-Value API Synthesis

The use of 1-trityl-protected imidazole intermediates has been explicitly validated in the patent literature for the industrial synthesis of complex pharmaceuticals like Dexmedetomidine, where it delivered a "substantially higher yield" compared to benzyl-protected routes [2]. 1-Trityl-4-ethylimidazole, bearing the same advantageous trityl group, is therefore a logical choice for developing robust, high-yielding process routes for new chemical entities (NCEs) containing a 4-ethylimidazole motif. The ease of trityl deprotection and the potential for trityl group recycling [2] further enhance its attractiveness for cost-sensitive, large-scale manufacturing.

Fragment-Based Drug Discovery and SAR Studies

The favorable in silico ADMET profile and excellent drug-likeness predicted for the 1-trityl-4-substituted imidazole class [1] make 1-Trityl-4-ethylimidazole an ideal core scaffold for SAR exploration. Its structure provides multiple vectors for chemical diversification (e.g., functionalization at C2 or via the 4-ethyl group) while maintaining a core that is computationally predicted to have a high probability of oral bioavailability. This reduces the risk of investing resources in a scaffold with inherent pharmacokinetic liabilities.

Enabling Tool for Multi-Step Organic Synthesis

Beyond its end-use applications, 1-Trityl-4-ethylimidazole is an enabling reagent for fundamental synthetic methodology development. The combination of the bulky, acid-labile trityl group and the 4-ethyl substituent creates a unique platform for studying and achieving regioselective functionalization of the imidazole ring [1]. Its use in the synthesis of a key intermediate with an 83% yield [1] underscores its reliability as a building block. Procurement of this specific compound ensures that chemists can execute complex, multi-step synthetic sequences with greater predictability and efficiency.

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